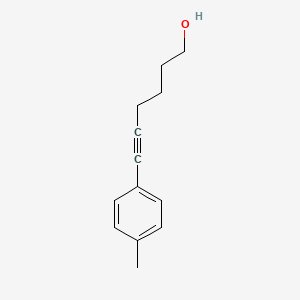

6-(4-Methylphenyl)-5-hexyn-1-ol

Description

6-(4-Methylphenyl)-5-hexyn-1-ol is an alkyne-containing alcohol derivative featuring a 4-methylphenyl substituent at the sixth carbon and a terminal alkyne at the fifth position. The molecule combines aromatic, alkyne, and alcohol functionalities, suggesting applications in organic synthesis, pharmaceuticals, or materials science. Comparative analysis with related compounds highlights the influence of substituents on reactivity, stability, and biological activity.

Properties

Molecular Formula |

C13H16O |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

6-(4-methylphenyl)hex-5-yn-1-ol |

InChI |

InChI=1S/C13H16O/c1-12-7-9-13(10-8-12)6-4-2-3-5-11-14/h7-10,14H,2-3,5,11H2,1H3 |

InChI Key |

DCELRFJIOLVTRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C#CCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)-5-hexyn-1-ol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of 6-(4-Methylphenyl)-5-hexyn-1-ol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-5-hexyn-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hexynyl chain or the phenyl group can undergo substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alkane or alkene derivative.

Scientific Research Applications

6-(4-Methylphenyl)-5-hexyn-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research into its derivatives has shown potential anticancer activity.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)-5-hexyn-1-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may bind to estrogen receptors, influencing gene expression and cellular functions . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

6-(Quinoxalin-2-yl)hex-5-yn-1-ol (Compound 13)

- Structure: Replaces the 4-methylphenyl group with a quinoxaline moiety.

- Synthesis: Synthesized via coupling of 2-benzenesulfonylquinoxaline with 5-hexyn-1-ol, yielding 79% as a brown solid .

- The absence of a methyl group on the aromatic ring may reduce steric hindrance compared to 6-(4-Methylphenyl)-5-hexyn-1-ol.

2-(3-Methoxy-4-methylphenyl)-6-methylhept-5-en-2-ol

- Structure: Features a methoxy-substituted aromatic ring and a heptenol backbone instead of an alkyne.

- Physical Properties :

- Key Differences: The methoxy group increases polarity and hydrogen-bonding capacity compared to the non-polar 4-methylphenyl group. The double bond (hept-5-en) vs. alkyne alters reactivity (e.g., susceptibility to oxidation or hydrogenation).

4-Methyl-N1-{4-[6-(4-{[(4-Methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a)

- Structure : A disulfonamide with a 4-methylphenyl group and pyridyl core.

- Properties :

- Key Differences :

- Sulfonamide groups confer high thermal stability and acidity, contrasting with the neutral alcohol in 6-(4-Methylphenyl)-5-hexyn-1-ol.

- The extended π-system in 5a may enhance UV absorption, relevant for analytical applications.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.